1-Boc-4-(Aminocarboxymethyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

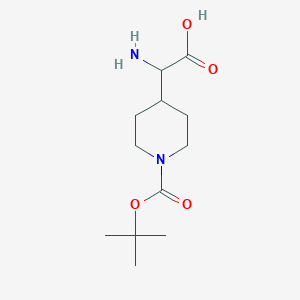

1-Boc-4-(Aminocarboxymethyl)piperidine is a chemical compound with the molecular formula C12H22N2O4 and a molecular weight of 258.31 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and an aminocarboxymethyl group.

Preparation Methods

The synthesis of 1-Boc-4-(Aminocarboxymethyl)piperidine typically involves the reaction of 1-Boc-4-(bromomethyl)piperidine with carboxyl di-tert-butyl-L-alanine tert-butyl ester, followed by deprotection to yield the desired product . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Boc-4-(Aminocarboxymethyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups under appropriate conditions.

Hydrolysis: The Boc protecting group can be removed through hydrolysis using acidic or basic conditions to yield the free amine.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Boc-4-(Aminocarboxymethyl)piperidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Boc-4-(Aminocarboxymethyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions at the aminocarboxymethyl group. Upon deprotection, the free amine can interact with biological targets, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

1-Boc-4-(Aminocarboxymethyl)piperidine can be compared with similar compounds such as:

1-Boc-4-(aminomethyl)piperidine: This compound lacks the carboxymethyl group, making it less versatile in certain synthetic applications.

1-Boc-4-(aminocarbonyl)piperidine: The presence of a carbonyl group instead of a carboxymethyl group alters its reactivity and applications.

The uniqueness of this compound lies in its dual functional groups, which provide a balance of reactivity and stability, making it a valuable intermediate in various chemical and biological processes.

Biological Activity

1-Boc-4-(Aminocarboxymethyl)piperidine is a piperidine derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an aminocarboxymethyl side chain. This compound has garnered attention in medicinal chemistry due to its potential applications in the synthesis of bioactive molecules, particularly in the context of opioid analogs and other pharmacologically relevant compounds.

- Molecular Formula: C12H22N2O4

- Molar Mass: Approximately 258.31 g/mol

- CAS Number: 368866-11-9

Biological Activity Overview

While specific biological activity data for this compound is limited, its structural class suggests significant biological properties. Compounds with similar structures often exhibit diverse pharmacological activities, including analgesic and anesthetic effects. The following sections detail the biological implications and research findings related to this compound.

The mechanism of action for this compound is inferred from its structural similarities to known bioactive compounds. Piperidine derivatives are often involved in interactions with various biological targets, including receptors and enzymes. The aminocarboxymethyl group may facilitate binding to specific targets, potentially influencing signaling pathways relevant to pain modulation and other physiological processes.

Research Findings and Case Studies

-

Synthesis and Derivative Studies :

- Derivatives of piperidine, including those with aminocarboxymethyl substitutions, have been explored for their roles as intermediates in the synthesis of potent opioids such as fentanyl and its analogs. These derivatives demonstrate significant analgesic properties, indicating that this compound may share similar pharmacological profiles.

-

Analgesic Activity :

- A study examining various piperidine derivatives highlighted their effectiveness as analgesics. The structural modifications, including the Boc and aminocarboxymethyl groups, were found to enhance binding affinity at opioid receptors, suggesting that this compound could exhibit comparable analgesic activity.

- Potential Applications in Drug Development :

Comparative Analysis with Similar Compounds

The following table compares this compound with other related piperidine derivatives:

| Compound Name | Structure Feature | Notable Activity |

|---|---|---|

| This compound | Aminocarboxymethyl side chain | Potential analgesic properties |

| Fentanyl | N-phenethyl substitution | Strong opioid analgesic |

| 4-(Aminomethyl)piperidine | Simple amine without Boc protection | Moderate analgesic activity |

Properties

IUPAC Name |

2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-8(5-7-14)9(13)10(15)16/h8-9H,4-7,13H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEUKKCILASJSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624566 |

Source

|

| Record name | Amino[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458560-09-3 |

Source

|

| Record name | Amino[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.